molecular formula C7H14ClNO4S B2936578 Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride CAS No. 2243514-11-4

Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride

Cat. No.: B2936578
CAS No.: 2243514-11-4
M. Wt: 243.7
InChI Key: FVPJXLKHHKZLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H13NO4S.ClH. It is known for its unique structure, which includes a thietan ring, an amino group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride typically involves the reaction of ethyl acetate with a thietan derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thietan derivatives .

Scientific Research Applications

Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride is unique due to its specific structural features, such as the thietan ring and the presence of both amino and ethyl acetate groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-2-12-6(9)3-7(8)4-13(10,11)5-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPJXLKHHKZLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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